Cas no 74413-96-0 (Propanedinitrile,[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-)

Propanedinitrile,[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]- structure
74413-96-0 structure
Product name:Propanedinitrile,[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-
CAS No:74413-96-0
MF:C14H9ClN4
MW:268.701061010361
CID:1767725
PubChem ID:737076

Propanedinitrile,[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]- Chemical and Physical Properties

Names and Identifiers

    • Propanedinitrile,[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-
    • STK328526
    • 2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]propanedinitrile
    • CS-0304971
    • Z44300090
    • AKOS001019517
    • 2-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YLMETHYLENE)-MALONONITRILE
    • 2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile
    • HMS1761O02
    • 2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile
    • 74413-96-0
    • [(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile
    • Inchi: InChI=1S/C14H9ClN4/c1-10-13(7-11(8-16)9-17)14(15)19(18-10)12-5-3-2-4-6-12/h2-7H,1H3
    • InChI Key: JLULGJXCYHRHFH-UHFFFAOYSA-N
    • SMILES: CC1=NN(C(=C1C=C(C#N)C#N)Cl)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 268.05177
  • Monoisotopic Mass: 268.0515740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 65.4Ų

Experimental Properties

  • PSA: 65.4

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